Methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate;hydrochloride

Description

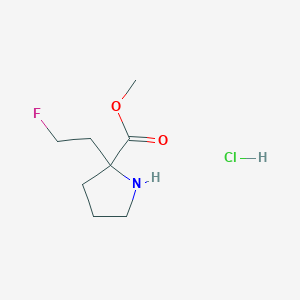

Methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate hydrochloride is a fluorinated pyrrolidine derivative characterized by a 2-fluoroethyl substituent at the 2-position of the pyrrolidine ring and a methyl ester group. The compound’s structure combines the rigidity of the pyrrolidine ring with the electronic effects of fluorine, which can enhance metabolic stability and influence binding interactions in pharmacological contexts.

Properties

IUPAC Name |

methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2.ClH/c1-12-7(11)8(4-5-9)3-2-6-10-8;/h10H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMRSXZJHGYJMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCN1)CCF.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, synthesis, and biological relevance.

Structural Analogs and Substituent Effects

Key Observations :

- Fluorine Position : The 2-fluoroethyl group in the target compound introduces both lipophilicity and electronic effects, whereas 4-fluoro substitution (as in ) may reduce steric hindrance.

- Substituent Diversity : Methoxymethyl () and trifluoromethoxy () groups demonstrate how electronic and steric modifications can tune solubility and reactivity.

Physicochemical Properties

- Polarity : Fluorine and hydroxyl groups (e.g., ) increase polarity, whereas methyl/ethyl esters () enhance lipophilicity.

- Stability: Fluorinated compounds (e.g., ) exhibit improved metabolic stability compared to non-fluorinated analogs.

- Solubility : Methoxymethyl derivatives () may have higher aqueous solubility due to ether oxygen hydrogen bonding.

Biological Activity

Methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate;hydrochloride, a compound with the CAS number 51098-46-5, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H14ClNO2

- Molecular Weight : 179.645 g/mol

- CAS Number : 51098-46-5

The compound is characterized by a pyrrolidine ring substituted with a fluoroethyl group and a carboxylate moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of anticancer properties. Studies suggest that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines.

Anticancer Activity

Research indicates that pyrrolidine derivatives can exhibit promising anticancer activity. For instance, related compounds have shown IC50 values indicating effective inhibition of cell proliferation in cancer models:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT116 | 42.5 |

| Compound B | MDA-MB231 | 64.3 |

| Compound C | Mia-PaCa2 | 68.4 |

These findings highlight the potential of this compound as a candidate for further development in cancer therapy .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses have been proposed based on the structure-activity relationship (SAR) studies:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Oncogenic Pathways : The presence of fluorine atoms in the structure may enhance binding affinity to target proteins involved in oncogenic signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels, contributing to oxidative stress and subsequent cell death in tumor cells.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various pyrrolidine derivatives, including this compound, against multiple cancer cell lines:

- Methodology : The study utilized standard MTT assays to assess cell viability post-treatment with varying concentrations of the compound.

- Results : The compound demonstrated significant cytotoxicity against HCT116 and Mia-PaCa2 cell lines, supporting its potential as an anticancer agent .

Neuroprotective Effects

Beyond anticancer activity, there is emerging interest in the neuroprotective properties of pyrrolidine derivatives. Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE), potentially benefiting conditions like Alzheimer's disease by enhancing cholinergic transmission .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate hydrochloride?

- The compound is synthesized via multi-step reactions involving nucleophilic substitution and condensation. For example, similar derivatives are prepared by reacting pyrrolidine carboxylate esters with fluorinated alkyl halides under basic conditions, followed by HCl salt formation . Key intermediates like 2-(2-fluoroethyl)pyrrolidine are often generated using reagents such as 2-fluoroethyl bromide, with careful control of reaction temperature to avoid racemization.

Q. How is the enantiomeric purity of this compound validated in academic research?

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard for determining enantiomeric excess. Retention times and peak integration are compared against racemic standards. LCMS (e.g., m/z 412 [M+H]+ as in ) and polarimetry are complementary methods to confirm purity and optical activity .

Q. What spectroscopic techniques are critical for structural confirmation?

- NMR : H and C NMR are used to assign the pyrrolidine ring protons (δ 1.5–3.5 ppm) and fluoroethyl substituents (F NMR, δ -220 to -215 ppm). IR confirms ester carbonyl stretches (~1740 cm). Mass spectrometry (ESI-MS or LCMS) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress racemization during fluoroethyl group introduction?

- Racemization often occurs during nucleophilic substitution. Strategies include:

- Using low-polarity solvents (e.g., THF) at -20°C to reduce kinetic energy.

- Employing bulky bases (e.g., DIPEA) to minimize proton exchange at the stereocenter.

- Monitoring reaction progress via F NMR to halt the reaction before byproduct formation .

Q. What approaches resolve contradictory NMR data when assigning stereochemistry in pyrrolidine derivatives?

- NOESY/ROESY : Detects spatial proximity between protons to confirm ring puckering and substituent orientation.

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants, which are cross-validated with experimental data.

- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignments, though crystallization may require co-crystallization with chiral auxiliaries .

Q. Which computational methods predict the biological activity of this compound?

- Docking studies : Tools like AutoDock Vina model interactions with target proteins (e.g., enzymes or receptors).

- QSAR : Quantitative structure-activity relationships correlate structural features (e.g., fluorine electronegativity, ester lipophilicity) with observed bioactivity.

- MD simulations : Assess binding stability and conformational dynamics in physiological conditions .

Methodological Considerations

Q. How should researchers handle hygroscopic decomposition during storage?

- Store under inert gas (Ar/N) in sealed, desiccated containers. Pre-dry solvents (e.g., molecular sieves) before use. Regular Karl Fischer titration monitors moisture content .

Q. What strategies improve yield in large-scale syntheses of fluorinated pyrrolidines?

- Flow chemistry : Enhances heat transfer and reduces side reactions in exothermic steps.

- Microwave-assisted synthesis : Accelerates reaction times for steps requiring high temperatures.

- Catalytic fluorination : Transition-metal catalysts (e.g., Pd/C) improve selectivity for fluoroethylation .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).

- Metabolic stability testing : Liver microsome assays identify rapid degradation that may explain variability in IC values.

- Batch analysis : Compare impurity profiles (HPLC) to rule out contaminants affecting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.